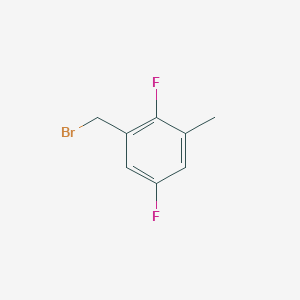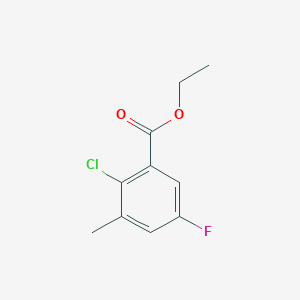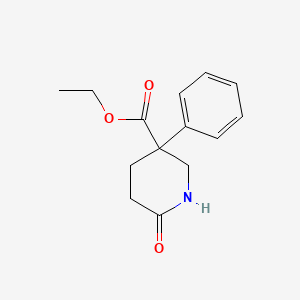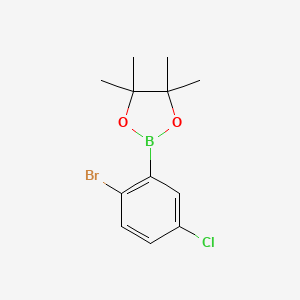
tert-Butyl-6-(Chlormethyl)-1H-Indol-1-carboxylat
Übersicht
Beschreibung
“tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate” likely refers to a compound that contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The “tert-Butyl” and “carboxylate” groups are common functional groups in organic chemistry .
Molecular Structure Analysis
The molecular structure would likely show the indole ring, with the tert-butyl group and the carboxylate group attached at the 1-position of the indole, and the chloromethyl group attached at the 6-position .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For instance, the chloromethyl group could be substituted by a nucleophile. The carboxylate group could participate in esterification or amidation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its structure. For instance, the presence of the polar carboxylate group could enhance the compound’s water solubility .Wissenschaftliche Forschungsanwendungen
Polymerisationsreaktionssteuerung
tert-Butyl-6-(Chlormethyl)-1H-Indol-1-carboxylat: wird in der Polymerwissenschaft verwendet, um das Molekulargewicht zu kontrollieren und die Mikrogelsbildung während Polymerisationsreaktionen zu verhindern . Diese Verbindung wirkt als Kettenübertragungsmittel, wodurch die Polymerisation präzise gesteuert werden kann, was für die Herstellung von Polymeren mit bestimmten Eigenschaften für industrielle Anwendungen entscheidend ist.
Synthese von Feinchemikalien
Die Verbindung dient als Schlüsselzwischenprodukt bei der Synthese von Feinchemikalien . Ihre Chlormethylgruppe ist hochreaktiv, was sie zu einem vielseitigen Baustein für die Konstruktion komplexer Moleküle macht, die in verschiedenen chemischen Industrien eingesetzt werden, einschließlich der Entwicklung von Farbstoffen, Duftstoffen und fortschrittlichen Materialien.
Pharmazeutische Zwischenprodukte
In der pharmazeutischen Forschung ist This compound ein wertvolles Zwischenprodukt für die Synthese von Arzneimittelmolekülen . Sein Indolkern ist ein häufiges Motiv in vielen biologisch aktiven Verbindungen, und die Chlormethylgruppe kann weiter in komplexere Funktionalitäten umgewandelt werden, die in pharmazeutisch wirksamen Stoffen vorhanden sind.
Biosynthesewege
Das einzigartige Reaktivitätsmuster der tert-Butylgruppe ist in biosynthetischen Pfaden von Bedeutung . Sie kann verwendet werden, um natürliche Prozesse zu imitieren oder um Modifikationen in Biomolekülen einzuführen, was die Untersuchung biologischer Systeme und die Entwicklung bioinspirierter synthetischer Routen unterstützt.
Bioabbau Studien
Diese Verbindung kann auch verwendet werden, um Bioabbauwege zu untersuchen . Indem Forscher untersuchen, wie die tert-Butyl- und Chlormethylgruppen von verschiedenen Organismen metabolisiert werden, können sie Einblicke in Umweltzersetzungsprozesse gewinnen und umweltfreundlichere Chemikalien entwickeln.
Biokatalytische Prozesse
Die sterische Hinderung der tert-Butylgruppe kann die Aktivität von Enzymen in biokatalytischen Prozessen beeinflussen . Forscher können This compound verwenden, um die Enzymselektivität zu untersuchen und neue Biokatalysatoren mit verbesserter Effizienz und Spezifität zu entwickeln.
Materialwissenschaftliche Anwendungen
In der Materialwissenschaft macht die Fähigkeit der Verbindung, verschiedene chemische Umwandlungen zu durchlaufen, sie zu einem nützlichen Reagenz für die Modifizierung der Oberflächeneigenschaften von Materialien . Dies kann zur Entwicklung neuer Materialien mit maßgeschneiderter Oberflächenchemie für bestimmte Anwendungen führen, wie z. B. Beschichtungen, Klebstoffe und Sensoren.
Peptidsynthese
Schließlich sind in der Peptidsynthese Schutzgruppen wie der tert-Butylester für den schrittweisen Aufbau von Peptiden unerlässlich . Die tert-Butylgruppe in This compound kann verwendet werden, um Carbonsäuren zu schützen, wodurch sichergestellt wird, dass die Peptidkette kontrolliert wächst.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein modifications. This compound is known to interact with enzymes such as alcohol dehydrogenases, which catalyze the reduction of carbonyl compounds to alcohols. The presence of the chloromethyl group allows for nucleophilic substitution reactions, making it a versatile intermediate in the synthesis of various bioactive molecules .
In addition to enzymes, tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate can interact with proteins through covalent modifications. The indole ring structure facilitates π-π interactions with aromatic amino acids, while the tert-butyl group provides steric hindrance that can influence the binding affinity and specificity of the compound towards target proteins .
Cellular Effects
tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate has been shown to affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate cell signaling by interacting with key signaling proteins, leading to alterations in downstream signaling cascades. For instance, it can inhibit the activity of kinases involved in phosphorylation events, thereby affecting the regulation of gene expression .
Furthermore, tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate can influence cellular metabolism by affecting the activity of metabolic enzymes. It has been observed to inhibit the activity of certain dehydrogenases, leading to changes in the levels of metabolic intermediates and overall metabolic flux .
Molecular Mechanism
The molecular mechanism of action of tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate involves several key interactions at the molecular level. This compound can form covalent bonds with nucleophilic residues in enzymes and proteins, leading to enzyme inhibition or activation. The chloromethyl group is particularly reactive, allowing for the formation of covalent adducts with cysteine and lysine residues .
Additionally, tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate can induce changes in gene expression by modulating transcription factors and other regulatory proteins. The indole ring structure allows for binding to DNA and RNA, potentially influencing the transcriptional and translational processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that prolonged exposure to tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate can lead to cumulative effects on cellular function, including alterations in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate in animal models vary with different dosages. At low doses, this compound has been shown to have minimal toxic effects and can be used to study its biochemical interactions without significant adverse effects . At higher doses, tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate can induce toxic effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further participate in biochemical reactions . The presence of the tert-butyl group can influence the metabolic stability and clearance of the compound, affecting its overall bioavailability and efficacy .
Transport and Distribution
Within cells and tissues, tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, tert-Butyl 6-(chloromethyl)-1H-indole-1-carboxylate can localize to various cellular compartments, including the cytoplasm and nucleus, where it can exert its biochemical effects.
Eigenschaften
IUPAC Name |
tert-butyl 6-(chloromethyl)indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO2/c1-14(2,3)18-13(17)16-7-6-11-5-4-10(9-15)8-12(11)16/h4-8H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEESPQCUYZPFSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(4-Chlorophenyl)phenylmethyl]-hydrazine](/img/structure/B1446346.png)
![(1S,5R)-tert-butyl 1,5-dimethyl-6-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1446347.png)
![beta-D-Glucopyranoside, 4-methylphenyl 3-O-[(1,1-dimethylethyl)dimethylsilyl]-2,4,6-tris-O-(phenylmethyl)-1-thio-](/img/structure/B1446348.png)


![3-[15-(Biotinamido)-4,7,10,13-tetraoxa-pentadecanamido]-3-[(9-fluorenmethyl)ethylcarbamate]-propanoic acid](/img/structure/B1446354.png)
![(4-([(Morpholine-4-carbonyl)-amino]-methyl)-phenyl)-carbamic acid tert-butyl ester](/img/structure/B1446356.png)
![Acetonitrile(cyclopentadienyl)[2-(di-i-propylphosphino)-4-(t-butyl)-1-methyl-1H-imidazole]ruthenium(II) hexafluorophosphate](/img/structure/B1446357.png)



![1-Tert-butyl 6-ethyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1,6-dicarboxylate](/img/structure/B1446363.png)

